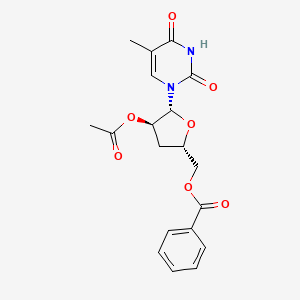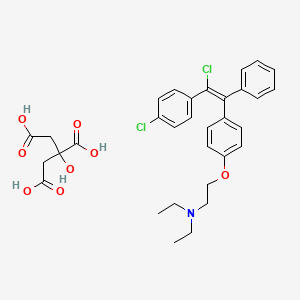
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is a modified nucleoside analogue. It is structurally characterized by the presence of acetyl and benzoyl groups at the 2’ and 5’ positions, respectively, and a deoxy modification at the 3’ position.
科学的研究の応用
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid structure and function, particularly in RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown efficacy against viruses such as herpes and hepatitis.
Industry: Utilized in the production of pharmaceuticals and as a research reagent in biochemical laboratories.
作用機序
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of the nucleoside precursor. The 2’-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’-hydroxyl group is then benzoylated using benzoyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pH, and reaction times .
化学反応の分析
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the deprotected nucleoside.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxyl group.
Substitution: The acetyl and benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products Formed
Hydrolysis: Deprotected nucleoside.
Oxidation: Carboxylated nucleoside.
Substitution: Nucleoside with different protecting or functional groups.
類似化合物との比較
Similar Compounds
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-methyluridine: Another modified nucleoside with similar protective groups but a different modification at the 3’ position.
2’-O-Acetyl-5’-O-benzoyl-5-methyl-3’-deoxyuridine: Similar structure but lacks the 3’-deoxy modification.
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is unique due to its specific combination of protective groups and modifications, which confer distinct chemical properties and biological activities. Its ability to disrupt nucleic acid processes makes it a valuable tool in antiviral and anticancer research .
特性
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCWWXMHSBNPN-ZMSDIMECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)

![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)
